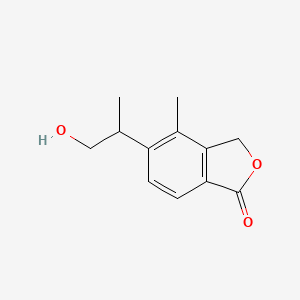
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one
Übersicht
Beschreibung
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one is a chemical compound with a complex structure that includes a benzofuran ring substituted with hydroxy and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 2-hydroxy-2-methylpropiophenone
- 2-hydroxy-4-methylpropiophenone
Uniqueness
What sets 5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it particularly valuable for certain applications where other benzofuran derivatives may not be as effective.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-(1-hydroxypropan-2-yl)-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-7(5-13)9-3-4-10-11(8(9)2)6-15-12(10)14/h3-4,7,13H,5-6H2,1-2H3 |
InChI-Schlüssel |
QSGDBIYQCVBYIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1COC2=O)C(C)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














